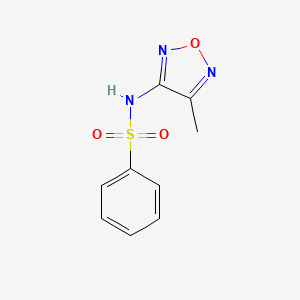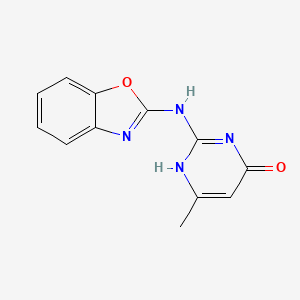
2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” is a chemical substance listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The preparation of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through a series of chemical reactions.
Reaction Conditions: The intermediates are subjected to specific reaction conditions, such as temperature, pressure, and pH, to facilitate the formation of this compound.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with unique chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADDFHACWSMNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

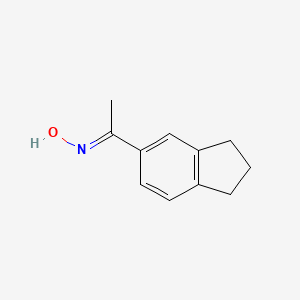
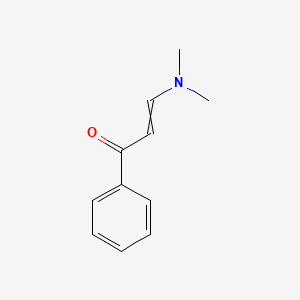
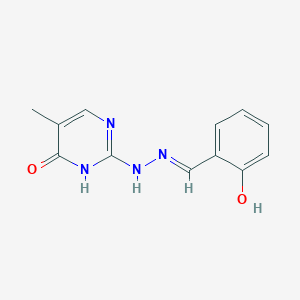
![2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol](/img/structure/B7772644.png)
![5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B7772651.png)
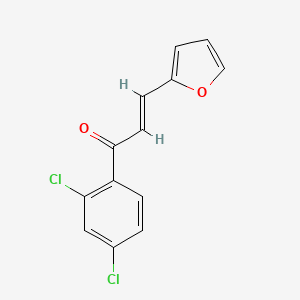
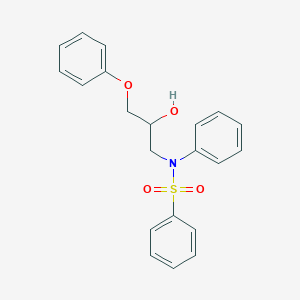
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one](/img/structure/B7772675.png)
![(4E)-4-[(2-chloroanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7772676.png)

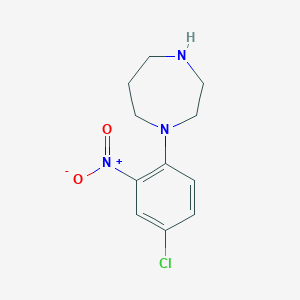
![2-[(4-fluoroanilino)methylidene]indene-1,3-dione](/img/structure/B7772690.png)
